Chloromethyl methyl ether

Chloromethylation Electrophilic Aromatic Substitution Kinetics

Chloromethyl methyl ether (CMME, MOM-Cl, CAS 107-30-2) is a chloroalkyl ether with the molecular formula CH3OCH2Cl and a molecular weight of 80.51 g/mol. At room temperature, it is a colorless, volatile liquid with a boiling point of 55-57 °C, a density of 1.06 g/mL, and a refractive index of n20/D 1.396.

Molecular Formula CH3OCH2CI
C2H5ClO
C2H5ClO
Molecular Weight 80.51 g/mol
CAS No. 107-30-2
Cat. No. B121374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloromethyl methyl ether
CAS107-30-2
SynonymsChlorodimethyl Ether;  Chloromethoxymethane;  Methoxychloromethane;  Methoxymethyl Chloride;  Methyl Chloromethyl Ether;  Monochlorodimethylene Ether;  MOMCl;  MOM-Cl
Molecular FormulaCH3OCH2CI
C2H5ClO
C2H5ClO
Molecular Weight80.51 g/mol
Structural Identifiers
SMILESCOCCl
InChIInChI=1S/C2H5ClO/c1-4-2-3/h2H2,1H3
InChIKeyXJUZRXYOEPSWMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityReacts with water (NIOSH, 2016)
MISCIBLE WITH ETHANOL & ETHER & MANY OTHER ORG SOLVENTS
SOL IN ACETONE, CHLOROFORM, ETHYL ETHER, ETHYL ALCOHOL
Soluble in oxygenated solvents
Solubility in water: decomposes
Reacts

Chloromethyl Methyl Ether (CAS 107-30-2): Core Properties and Primary Use as a Chloromethylating and Methoxymethyl Protecting Reagent


Chloromethyl methyl ether (CMME, MOM-Cl, CAS 107-30-2) is a chloroalkyl ether with the molecular formula CH3OCH2Cl and a molecular weight of 80.51 g/mol [1]. At room temperature, it is a colorless, volatile liquid with a boiling point of 55-57 °C, a density of 1.06 g/mL, and a refractive index of n20/D 1.396 . This compound is a potent alkylating agent and is extensively utilized in organic synthesis for two primary applications: the introduction of the methoxymethyl (MOM) protecting group for alcohols, phenols, and other nucleophiles, and as a chloromethylating agent in electrophilic aromatic substitution reactions, notably the Blanc chloromethylation [2][3]. Its high reactivity is attributed to the formation of a resonance-stabilized methoxymethyl cation (CH3OCH2+) under appropriate conditions [4].

Why Substituting Chloromethyl Methyl Ether with Other Chloroalkyl Ethers or Alkylating Agents Fails Without Careful Evaluation


The unique reactivity and associated hazards of chloromethyl methyl ether (CMME) prevent its straightforward replacement by other chloroalkyl ethers or common alkylating agents. Its specific electrophilic nature, which generates a highly reactive methoxymethyl cation, dictates its performance and selectivity in chloromethylation reactions [1]. Alternatives such as methoxyacetyl chloride (MAC) or benzyl chloromethyl ether (BOM-Cl) exhibit differing reactivity profiles, selectivity, and byproduct formation [2][3]. Furthermore, the presence of the extremely potent carcinogen bis(chloromethyl)ether (BCME) as a common impurity is a critical differentiator [4]. The level of BCME contamination is heavily dependent on the synthesis method and subsequent purification, meaning that a generic 'chloromethyl methyl ether' from different sources can vary dramatically in its impurity profile and, consequently, its safety and regulatory compliance . Therefore, a simple assumption of interchangeability is scientifically unsound and poses significant health and safety risks.

Quantitative Differentiation of Chloromethyl Methyl Ether Against Key Comparators in Synthesis and Purity


Chloromethyl Methyl Ether (CMME) vs. Methoxyacetyl Chloride (MAC): Equivalent Chloromethylation Reactivity

In direct kinetic studies of aromatic chloromethylation, chloromethyl methyl ether (CMME) and methoxyacetyl chloride (MAC) exhibit comparable reactivity. Both reagents follow a similar rate law and yield very large and similar k(T)/k(B) ratios (500-600) in the chloromethylation of toluene and benzene, along with nearly identical product isomer distributions (<0.4% meta product) [1]. This indicates that both reagents proceed through the same highly selective methoxymethyl cation (CH3OCH2+) electrophile [1].

Chloromethylation Electrophilic Aromatic Substitution Kinetics

Purity and Contaminant Profile: CMME Prepared from Dimethoxymethane vs. Formaldehyde/Methanol/HCl Route

The method of synthesis critically impacts the purity and safety of chloromethyl methyl ether. The modern route using dimethoxymethane and an acyl chloride (e.g., acetyl or benzoyl chloride) yields material with >93% purity, with dimethoxymethane as the primary contaminant and no detectable bis(chloromethyl)ether (BCME) [1][2]. In stark contrast, the traditional synthesis from formaldehyde, methanol, and HCl invariably produces material significantly contaminated with the highly carcinogenic BCME [1][3]. One study found commercial samples contained approximately 4% BCME .

Synthesis Purity Carcinogenicity Process Chemistry

Synthesis Yield: A High-Yield Preparation of CMME from Benzoyl Chloride and Dimethoxymethane

A specific, optimized procedure for synthesizing chloromethyl methyl ether (MOM-Cl) demonstrates a significantly higher yield compared to other reported methods. The reaction of benzoyl chloride with dimethoxymethane catalyzed by trifluoromethanesulfonic acid achieves a 98% isolated yield after only 0.5 hours at 60°C . In comparison, an alternative method using H3PW12O40 as a catalyst required a 4-hour reaction time to achieve a 79% yield [1].

Synthesis Yield Process Optimization MOM-Cl

Protecting Group Efficiency: CMME (MOM-Cl) vs. Benzyl Chloromethyl Ether (BOM-Cl)

Chloromethyl methyl ether (MOM-Cl) introduces a methoxymethyl (MOM) protecting group, which offers a distinct deprotection profile compared to the benzyloxymethyl (BOM) group introduced by benzyl chloromethyl ether (BOM-Cl). The MOM group is stable to a wide range of basic and nucleophilic conditions but is readily cleaved under mild acidic conditions (e.g., dilute HCl, AcOH/THF/H2O) [1][2]. In contrast, the BOM group, while also acid-labile, can also be removed via hydrogenolysis, providing an orthogonal deprotection strategy for more complex synthetic sequences [3]. This difference is crucial for orthogonal protection schemes in multi-step syntheses.

Protecting Group MOM Ether BOM Ether Synthetic Strategy

Carcinogenicity Classification: CMME vs. Dichloromethyl Methyl Ether (DCMME)

Chloromethyl methyl ether (CMME) is classified by the International Agency for Research on Cancer (IARC) as a Group 1 carcinogen ('carcinogenic to humans'), based on sufficient evidence from occupational exposure studies [1][2]. Its mutagenic potency is part of a hierarchy observed among chloroalkyl ethers. Comparative mutagenicity studies in Salmonella typhimurium indicate a decreasing order of potency: bis(chloromethyl)ether (BCME) > chloromethyl methyl ether (CMME) > chloromethyl ethyl ether (CMEE) > 1,2-dichloromethyl ether > α,α-dichloromethyl methyl ether (DCMME) [3]. This places CMME as a potent, but not the most potent, carcinogen in its class.

Toxicology Carcinogenicity Occupational Safety Regulatory

Validated Application Scenarios for Chloromethyl Methyl Ether Based on Quantitative Differentiation


Scenario 1: High-Throughput Synthesis of MOM-Protected Intermediates

For pharmaceutical or agrochemical discovery programs requiring the rapid, high-yield protection of hydroxyl groups on a large number of diverse scaffolds, the synthesis protocol yielding 98% MOM-Cl in under 0.5 hours is optimal . This scenario leverages the high yield and short reaction time to maximize throughput and minimize reagent cost per batch. The resulting MOM-protected intermediates are then suitable for further transformations where stability to basic and nucleophilic conditions is required [1]. The use of MOM-Cl synthesized via the dimethoxymethane route is mandated to avoid BCME contamination and ensure compliance with carcinogen safety standards .

Scenario 2: Electrophilic Chloromethylation of Electron-Rich Aromatics

In the functionalization of activated aromatic rings (e.g., for preparing ion-exchange resin precursors or polymer modifiers), CMME is the reagent of choice due to its proven, high-yielding reactivity and excellent para-selectivity. The kinetic equivalence of CMME and MAC allows the process chemist to select the more readily available or cost-effective reagent without sacrificing reaction outcome. This is particularly relevant for large-scale industrial applications where the cost of goods is a primary driver [1].

Scenario 3: Orthogonal Protecting Group Strategy for Complex Natural Product Synthesis

In the multi-step total synthesis of complex molecules containing multiple hydroxyl groups, the ability to selectively deprotect one group in the presence of another is paramount. Here, the distinct deprotection profile of the MOM group is strategically employed. The MOM group's sole reliance on acid-lability provides an orthogonal partner to benzyl (Bn) or benzyloxymethyl (BOM) groups, which can be cleaved via hydrogenolysis . This scenario relies on the understanding that while both MOM-Cl and BOM-Cl are chloroalkyl ethers, their downstream protecting groups offer different and complementary chemical handles for selective unmasking [1].

Scenario 4: High-Containment Production of Chloromethylated Intermediates

For facilities equipped to handle potent carcinogens under strict engineering controls (e.g., dedicated, enclosed reactors with high-efficiency particulate air (HEPA) filtration and continuous air monitoring), CMME is procured and utilized for its unique reactivity. In this scenario, the procurement specification explicitly requires CMME with BCME content below a threshold (e.g., <0.1% as validated by GC ) to minimize the overall carcinogenic risk within the production suite. This scenario is directly supported by the data on BCME impurity levels and the known IARC Group 1 classification of CMME [1], which mandates such rigorous containment.

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